

# Navigating the Synergies of Branaplam: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Branaplam |           |
| Cat. No.:            | B560654   | Get Quote |

An In-depth Analysis of Preclinical Synergistic Effects of the Investigational RNA Splicing Modulator, **Branaplam**, in Combination with Other Compounds for Spinal Muscular Atrophy.

Once a promising therapeutic candidate for both Spinal Muscular Atrophy (SMA) and Huntington's Disease (HD), the clinical development of the oral RNA splicing modulator **branaplam** (formerly LMI070) has been discontinued. For SMA, this decision was prompted by a rapidly evolving treatment landscape rather than safety or efficacy concerns in the clinical trial.[1][2] Conversely, the Huntington's Disease program was halted due to safety concerns, specifically the emergence of peripheral neuropathy in a Phase 2 trial.[3][4]

Despite its discontinued clinical development, preclinical research has unveiled intriguing synergistic potential when **branaplam** is combined with other therapeutic agents for SMA. This guide provides a comprehensive comparison of these synergistic effects, supported by experimental data, to inform future research and drug development endeavors in the field of RNA-targeting therapeutics.

### Synergistic Effects in Spinal Muscular Atrophy

Preclinical studies have demonstrated that low-dose combinations of **branaplam** with other splice-modulating agents can produce synergistic effects in correcting the splicing of the Survival of Motor Neuron 2 (SMN2) gene, the primary therapeutic target in SMA. This approach



holds promise for enhancing therapeutic efficacy while potentially mitigating the off-target effects associated with higher doses of single-agent therapies.[3][5]

## Branaplam in Combination with a Splice-Correcting Antisense Oligonucleotide (Anti-N1)

A study by Ottesen et al. investigated the synergistic effects of **branaplam** and a splice-correcting antisense oligonucleotide (ASO), Anti-N1, in fibroblast cell lines derived from a patient with SMA. The combination of low doses of both compounds resulted in a significant increase in the inclusion of exon 7 in the SMN2 transcript, a critical event for the production of functional SMN protein.[3][6]

| Treatment Group                                  | Concentration | Full-Length SMN2<br>(% of total) | Δ7 SMN2 (% of total) |
|--------------------------------------------------|---------------|----------------------------------|----------------------|
| Untreated                                        | -             | ~10%                             | ~90%                 |
| Branaplam (Low<br>Dose)                          | 2 nM          | ~30%                             | ~70%                 |
| Anti-N1 (Low Dose)                               | 5 nM          | ~25%                             | ~75%                 |
| Branaplam + Anti-N1<br>(Low Dose<br>Combination) | 2 nM + 5 nM   | ~60%                             | ~40%                 |
| Branaplam (High<br>Dose)                         | 40 nM         | >95%                             | <5%                  |
| Anti-N1 (High Dose)                              | 100 nM        | >95%                             | <5%                  |

Table 1. Quantitative analysis of SMN2 exon 7 inclusion in SMA patient fibroblasts (GM03813) following treatment with **branaplam** and/or Anti-N1. The data, derived from semi-quantitative PCR, demonstrates a synergistic increase in full-length SMN2 transcript levels with the low-dose combination. Data adapted from Ottesen et al.[6][7]

#### **Branaplam** in Combination with Risdiplam



Research by Singh et al. has shown that a combination of low doses of **branaplam** and risdiplam, another orally available small molecule SMN2 splicing modifier, can also produce a synergistic effect on SMN2 exon 7 inclusion in SMA patient fibroblasts.[5][8] This finding is particularly noteworthy as both compounds are small molecules that modulate the same splicing event, suggesting a potential for enhanced efficacy through complementary mechanisms of action.

| Treatment Group                              | Concentration | Fold Increase in Exon 7<br>Inclusion (vs. Untreated) |
|----------------------------------------------|---------------|------------------------------------------------------|
| Risdiplam (Low Dose)                         | 50 nM         | ~1.5                                                 |
| Branaplam (Low Dose)                         | 4 nM          | ~1.2                                                 |
| Risdiplam + Branaplam (Low Dose Combination) | 50 nM + 4 nM  | ~2.5                                                 |

Table 2. Synergistic effect of combined low-dose risdiplam and **branaplam** on SMN2 exon 7 inclusion in SMA patient fibroblasts (GM03813) after 24 hours of treatment. The strongest synergistic effect was observed with 100 nM risdiplam and 4 nM **branaplam**. Data adapted from Singh et al.[5]

#### **Mechanism of Action and Signaling Pathways**

**Branaplam** functions as an RNA splicing modulator.[9] In the context of SMA, it binds to the pre-mRNA of the SMN2 gene, stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of exon 7.[9][10] This stabilization promotes the inclusion of exon 7 into the final mRNA transcript, leading to the production of a full-length, functional SMN protein.[3][10]

In Huntington's Disease, **branaplam** was found to lower the levels of the mutant huntingtin (mHTT) protein by promoting the inclusion of a cryptic "pseudoexon" in the HTT pre-mRNA.[1] [11] This leads to a frameshift and subsequent degradation of the HTT mRNA, thereby reducing the production of the toxic mHTT protein.[11]

Figure 1. Simplified signaling pathway of **branaplam**'s mechanism of action in SMA.\*\*





# Experimental Protocols Synergistic Study of Branaplam and Anti-N1 ASO

- Cell Culture: GM03813 SMA patient fibroblasts were cultured under standard conditions.
- Treatment: Cells were treated with high and low concentrations of **branaplam** (40 nM and 2 nM, respectively), risdiplam (1000 nM and 50 nM, respectively), and an ISS-N1 targeting ASO (Anti-N1; 100 nM and 5 nM).[6] For combination treatments, low doses of **branaplam** (2 nM) and Anti-N1 (5 nM) were used.
- Analysis of Splicing: After treatment, total RNA was extracted, and semi-quantitative RT-PCR was performed to analyze the splicing pattern of SMN2 exon 7.[7] The relative abundance of the full-length and exon 7-skipped (Δ7) isoforms was quantified.
- Transcriptome Analysis: RNA sequencing (RNA-Seq) was used to characterize the global transcriptomic effects of the individual and combination treatments.[3]





Click to download full resolution via product page

Figure 2. Experimental workflow for assessing the synergy of branaplam and Anti-N1.\*\*

#### Synergistic Study of Branaplam and Risdiplam

• Cell Culture: GM03813 Type I SMA patient fibroblasts were used.



- Treatment: Cells were treated with various concentrations of risdiplam and branaplam, both individually and in combination, for 24 hours.
- Analysis of Splicing: Total RNA was isolated, and semi-quantitative RT-PCR was performed to assess the splicing of SMN2 exon 7.
- Transcriptome-wide Analysis: RNA-Seq was conducted on transcripts from cells treated with different concentrations of each compound to identify off-target effects.[12]

#### Conclusion

While the clinical journey of **branaplam** has concluded, the preclinical findings on its synergistic effects offer valuable insights for the future of SMA therapeutics and the broader field of RNA-modulating drugs. The data strongly suggest that combination therapies, particularly at lower doses, could be a viable strategy to maximize therapeutic benefit while minimizing potential off-target toxicities. These studies underscore the importance of exploring synergistic interactions between different classes of splicing modulators and provide a compelling rationale for further investigation into combination approaches for SMA and other splicing-related diseases. The detailed experimental protocols provided herein can serve as a foundation for designing future studies to build upon these promising preclinical observations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of an Antisense Oligonucleotide and Small Molecule on Splicing Correction of the Spinal Muscular Atrophy Gene PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurologylive.com [neurologylive.com]







- 5. academic.oup.com [academic.oup.com]
- 6. Synergistic Effect of an Antisense Oligonucleotide and Small Molecule on Splicing Correction of the Spinal Muscular Atrophy Gene PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington's disease patient neurons PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Synergies of Branaplam: A Comparative Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560654#assessing-the-synergistic-effects-of-branaplam-with-other-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com